

(R)-3-Methylpiperazin-2-one molecular structure

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Compound of Interest

Compound Name: (R)-3-Methylpiperazin-2-one

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An In-depth Technical Guide to (R)-3-Methylpiperazin-2-one

This guide provides a comprehensive technical overview of **(R)-3-Methylpiperazin-2-one**, a key chiral intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, properties, synthesis, and biological relevance.

Molecular Structure and Identifiers

(R)-3-Methylpiperazin-2-one is a heterocyclic compound featuring a piperazinone core with a methyl group at the chiral center on position 3, in the (R) configuration. This specific stereochemistry is crucial for its application in the synthesis of single-enantiomer drugs, where biological activity is often dependent on the precise spatial arrangement of atoms.[\[1\]](#)[\[2\]](#)

Identifier	Value
IUPAC Name	(3R)-3-methylpiperazin-2-one [3]
CAS Number	922178-61-8 [1] [3] [4]
Molecular Formula	C ₅ H ₁₀ N ₂ O [1] [3] [4] [5]
Molecular Weight	114.15 g/mol [1] [3] [6]
SMILES	<chem>C[C@@H]1C(=O)NCCN1</chem> [3]
InChI Key	BSPUWRUTIOUGMZ-SCSAIBSYSA-N [1] [3] [4]

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of **(R)-3-Methylpiperazin-2-one** are summarized below. These characteristics are essential for its handling, formulation, and role in chemical synthesis.

Property	Value	Source
Appearance	Crystalline solid; White to off-white powder	[4] [7]
Boiling Point	289.6 ± 33.0 °C (Predicted)	[8]
Density	0.992 ± 0.06 g/cm ³ (Predicted)	[9]
Solubility	Freely soluble (302 g/L at 25 °C) (Calculated)	[9]
pKa	15.51 ± 0.40 (Predicted)	[5] [8]
LogP	-0.7 (XLogP3)	[3] [5]
Storage	Under inert gas (Nitrogen or Argon) at 2–8 °C	[5] [8] [10]

Spectroscopic and Analytical Data

Spectroscopic data is critical for the structural confirmation and purity assessment of **(R)-3-Methylpiperazin-2-one**.

Technique	Data
¹ H NMR	(400MHz, CDCl ₃): δ = 6.48 (s, 1H), 3.58–3.52 (m, 1H), 3.49–3.42 (m, 1H), 3.35–3.29 (m, 1H), 3.19–3.14 (m, 1H), 3.06–2.99 (m, 1H), 2.12 (s, 1H), 1.42–1.40 (d, 3H).[11]
Mass Spectrometry	MS (ES+): m/z 115.16 [M+H] ⁺ , 137.15 [M+Na] ⁺ . [11] High-resolution mass spectrometry (HRMS) can confirm the elemental formula C ₅ H ₁₀ N ₂ O.[2]
FT-IR	The presence of a secondary amine (N-H) group is typically indicated by a stretching vibration in the range of 3200-3500 cm ⁻¹ . [1]
Optical Rotation	[α] _D ²⁸ = +36 (c = 0.2 g/100mL, CHCl ₃) for a product with 98.3% enantiomeric excess (ee). [11]

Synthesis and Experimental Protocols

The enantiomerically pure form of 3-methylpiperazin-2-one is primarily achieved through asymmetric synthesis.[1]

Experimental Protocol: Asymmetric Synthesis

A patented method describes the synthesis starting from a protected amino ester intermediate. [11]

Reaction Step: Hydrogenolytic Deprotection and Cyclization

- Reactants: 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, 100mL of methanol, 3g of palladium on carbon (Pd/C).
- Procedure:
 - Add the starting material to methanol in a suitable reaction vessel.
 - Add the palladium on carbon catalyst.

- Pressurize the vessel with hydrogen gas to 1.8 MPa.
- Stir the reaction mixture at room temperature overnight.
- Monitoring: Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
- Work-up:
 - Filter the reaction mixture to remove the Pd/C catalyst.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by silica gel column chromatography.
 - Use an eluent system of ethyl acetate/methanol (9/1).
- Yield: This process yields the final product, **(R)-3-methylpiperazin-2-one**, as a white solid with a reported yield of 91%, HPLC purity of 98.2%, and an enantiomeric excess (ee) of 98.3%.[\[11\]](#)

Experimental Protocol: Chiral Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique to determine the enantiomeric purity of the compound.[\[1\]](#)

- System: An HPLC system equipped with a chiral stationary phase. Columns based on cellulose or amylose derivatives are commonly used.[\[1\]](#)
- Mobile Phase: A mixture of solvents such as hexane, isopropanol, and ethanol. The exact ratio must be optimized for baseline separation of the (R)- and (S)-enantiomers.
- Sample Preparation: Dissolve a small amount of the synthesized **(R)-3-methylpiperazin-2-one** in the mobile phase or a compatible solvent.
- Analysis:

- Inject the sample into the HPLC system.
- Monitor the elution of the enantiomers using a UV detector.
- The retention times for the (R)- and (S)-enantiomers will differ.
- Quantification: Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the formula: $ee\ (\%) = \frac{[Area(R) - Area(S)]}{[Area(R) + Area(S)]} \times 100$. An ee of >98% is often required for pharmaceutical applications.^[1]

Biological Relevance and Applications in Drug Discovery

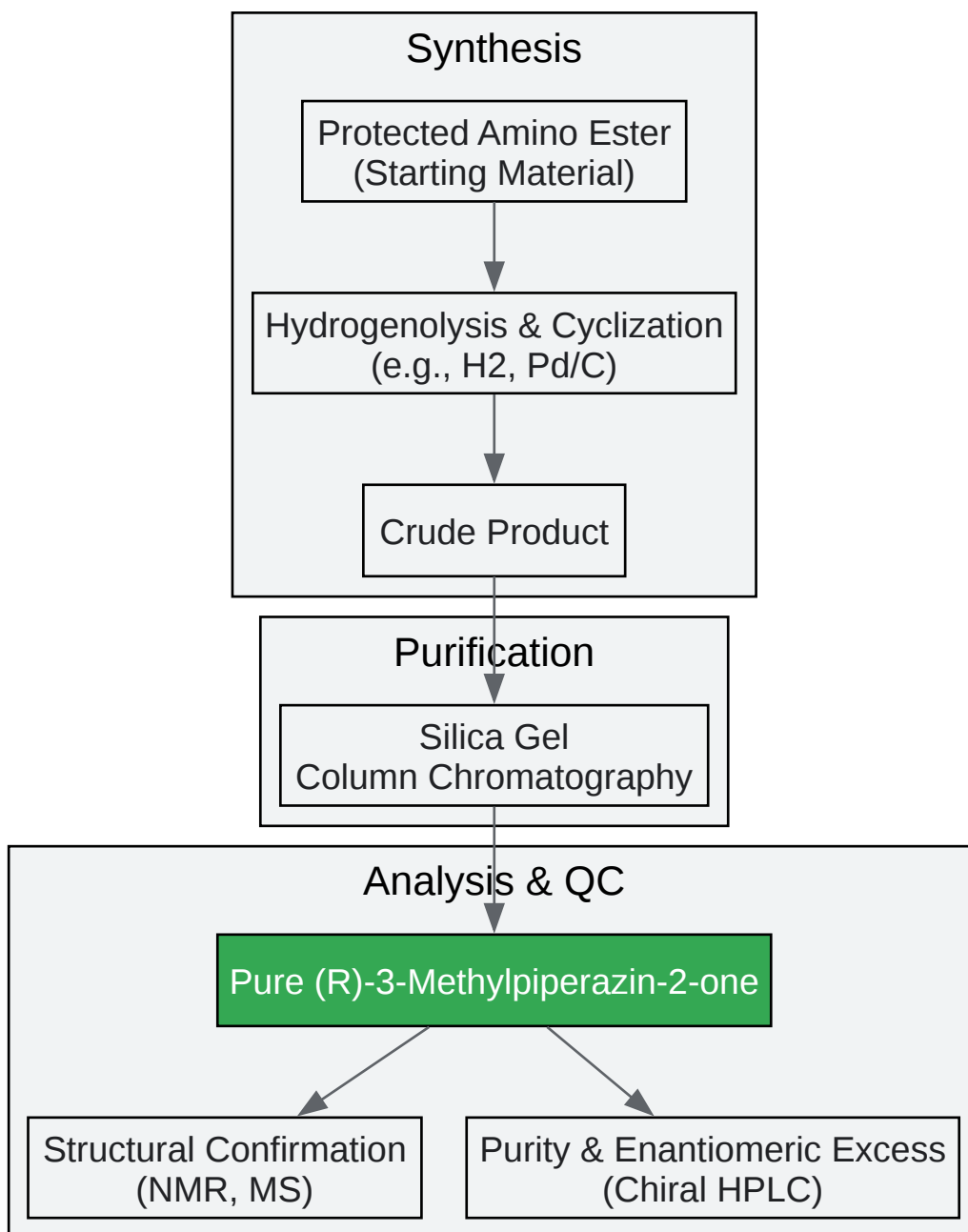
(R)-3-Methylpiperazin-2-one is not typically a final active pharmaceutical ingredient (API) but serves as a crucial chiral building block for the synthesis of complex, pharmacologically active molecules.^[1] The piperazine moiety is a recognized pharmacophore present in numerous antibiotics and other therapeutic agents.^[1]

- Synthetic Intermediate: It is a key intermediate for creating compounds with potential therapeutic uses. For example, N-methyl piperazine derivatives have been incorporated into novel compounds evaluated for their anticancer potential, with a suggested mechanism involving the inhibition of the epidermal growth factor receptor (EGFR).^{[1][12]}
- Antimicrobial Potential: Derivatives of **(R)-3-Methylpiperazin-2-one** have demonstrated notable antimicrobial and antibacterial properties.^[1]
- Chirality in Drug Action: The defined (R)-configuration is essential, as different enantiomers can exhibit vastly different biological activities, potencies, and safety profiles.^[2] Using enantiomerically pure building blocks like **(R)-3-Methylpiperazin-2-one** is fundamental for developing safer and more effective targeted therapies.^[2]

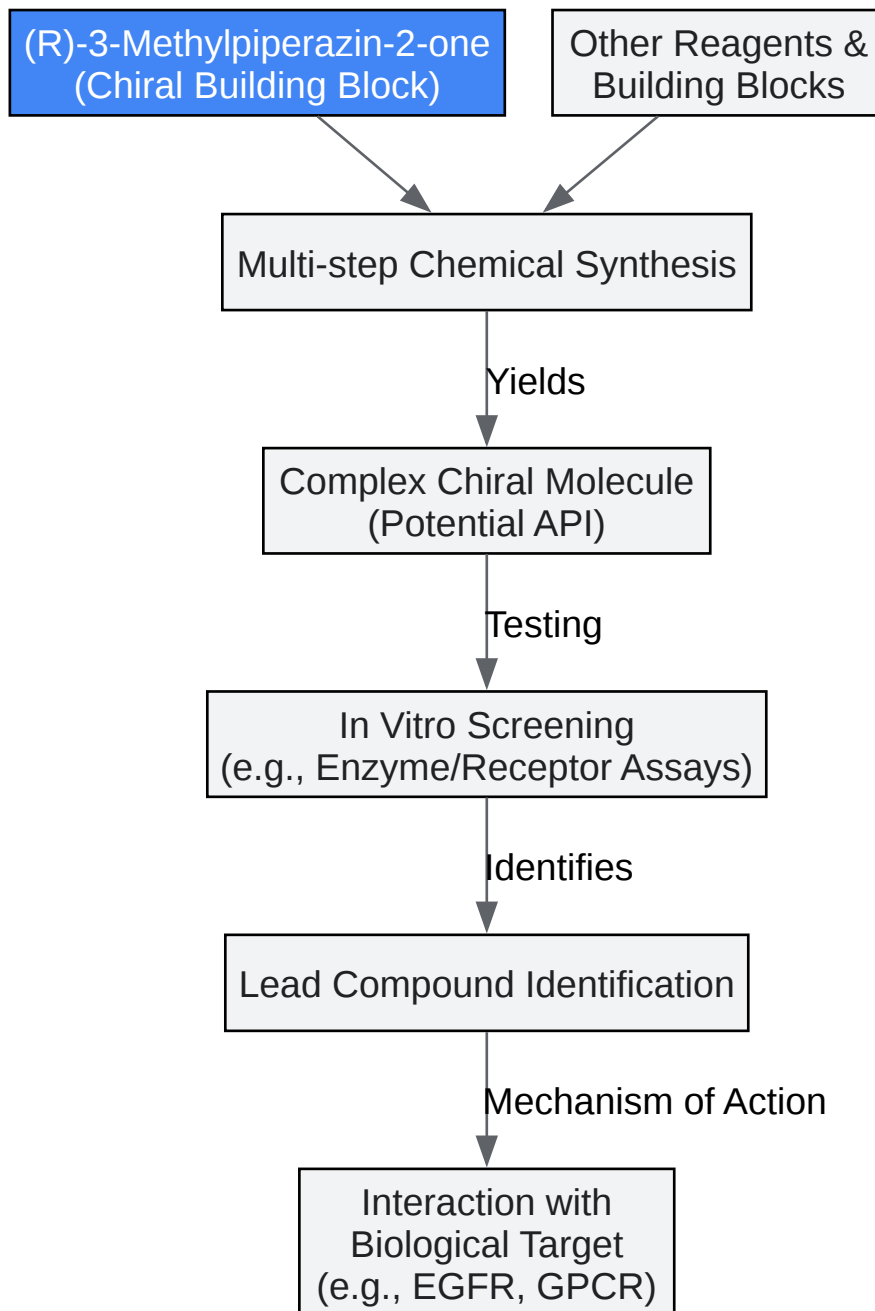
Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and analysis of **(R)-3-Methylpiperazin-2-one** and its role as a building block in drug development.

Synthesis and Characterization Workflow



Role in Drug Discovery Logic



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